molecular formula C11H13ClO2 B3164271 Ethyl 4-(2-chloroethyl)benzoate CAS No. 890170-93-1

Ethyl 4-(2-chloroethyl)benzoate

Cat. No. B3164271
M. Wt: 212.67 g/mol
InChI Key: NLSZOWNCJICCHO-UHFFFAOYSA-N
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Patent
US08686147B2

Procedure details

To a suspension of 4-(2-chloroethyl)benzenecarboxylic acid (52.5 mmol; 9.7 g) in anhydrous ethanol (57 ml) was added concentrated sulfuric acid (3.0 ml). The mixture was stirred at reflux for 2 hours 30 minutes. After cooling, the ethanol was removed under reduced pressure and the crude product obtained was dissolved in chloroform (200 ml). The organic phase was washed first with 1N NaOH (100 ml) and then with saturated NaCl solution (3×100 ml). After drying over anhydrous sodium sulfate and removing the solvent under reduced pressure, 12.0 g (100%) of pure product were thus obtained as a pale yellow oil.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][CH:5]=1.S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[Cl:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([O:12][CH2:18][CH3:19])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
ClCCC1=CC=C(C=C1)C(=O)O
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCC1=CC=C(C=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.